molecular formula C18H21ClN4O B2411975 N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2320383-22-8

N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2411975
CAS RN: 2320383-22-8
M. Wt: 344.84
InChI Key: SWRATQRUZOFKCW-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as CMPD101, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Discovery of Enzyme Inhibitors

The compound's structural framework has been utilized in the discovery and optimization of enzyme inhibitors, exemplified by the development of "1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase" (Thalji et al., 2013). These inhibitors showcase the importance of the triazine heterocycle for potency and selectivity, highlighting how specific substitutions on phenyl groups can impact pharmacokinetic properties and oral bioavailability (Thalji et al., 2013).

Molecular Interaction Studies

Research into the molecular interactions of related compounds, such as "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide" with CB1 cannabinoid receptors, provides insights into the conformational dynamics and binding modes that contribute to antagonist activity. This is crucial for understanding how modifications to the compound's structure could influence its interaction with specific receptors (Shim et al., 2002).

Development of Antipsychotic Agents

Heterocyclic analogs of this compound have been evaluated as potential antipsychotic agents, focusing on their affinity for dopamine D2, serotonin 5-HT2, and 5-HT1a receptors. This research emphasizes the therapeutic potential of such compounds in treating psychiatric disorders, with specific analogs demonstrating potent in vivo activities (Norman et al., 1996).

Anti-inflammatory Activity Studies

The compound's derivatives have also been investigated for their anti-inflammatory activities. For instance, the synthesis and evaluation of ibuprofen analogs, including those with piperidine substituents, have shown potent anti-inflammatory effects in rat models. This suggests the compound's utility in designing new anti-inflammatory drugs (Rajasekaran et al., 1999).

Inhibitor Synthesis for CNS Disorders

Another application includes the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, being investigated for the treatment of central nervous system disorders. This showcases the compound's relevance in developing treatments for neurological conditions (Wei et al., 2016).

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-12-10-15(19)6-7-16(12)20-18(24)14-4-3-9-23(11-14)17-8-5-13(2)21-22-17/h5-8,10,14H,3-4,9,11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRATQRUZOFKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=C(C=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

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